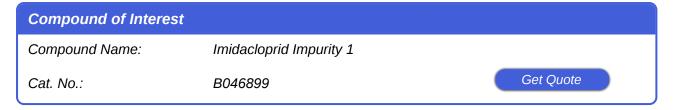


Application Note: Quantification of Imidacloprid Impurity 1 Using a Validated UPLC-UV Method

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid is a widely used neonicotinoid insecticide in both agricultural and veterinary applications. As with any active pharmaceutical ingredient (API), the purity profile of imidacloprid is of critical importance to ensure its safety and efficacy. Regulatory bodies worldwide, including the European Union and the United States Environmental Protection Agency, have increased their scrutiny of neonicotinoids due to environmental concerns. This regulatory landscape underscores the need for robust analytical methods to control impurities in imidacloprid-containing products.

Imidacloprid Impurity 1, with the chemical name 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a potential process-related impurity in the synthesis of imidacloprid.[1] The monitoring and control of such impurities are mandated by international guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), to ensure product quality and safety.[2][3] [4] This application note details a validated stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC-UV) method for the quantification of Imidacloprid Impurity 1, providing researchers and drug development professionals with a reliable protocol for its analysis.

Analytical Method and Validation



The following analytical method is based on the validated UPLC-UV method for the assay of imidacloprid and its related compounds developed by Tian and Rustum (2018).[5][6][7]

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a UV detector is employed for the analysis.

Table 1: UPLC-UV Chromatographic Conditions

Parameter	Condition
Column	HSS T3 (C18, 2.1 x 30 mm, 1.8 μm particle size)
Mobile Phase A	0.05% (v/v) Phosphoric Acid in Water
Mobile Phase B	Methanol/Acetonitrile (75/25, v/v)
Gradient Elution	Optimized for separation of imidacloprid and its impurities
Flow Rate	0.5 mL/min
Column Temperature	30°C
Detection Wavelength	270 nm
Injection Volume	1 μL
Run Time	Approximately 6.5 minutes[5]

Standard and Sample Preparation

- Standard Solution: Prepare a stock solution of Imidacloprid Impurity 1 analytical standard
 in a suitable solvent such as methanol or acetonitrile. Further dilute to a working
 concentration with the mobile phase.
- Sample Solution: Accurately weigh and dissolve the imidacloprid drug substance or product in a suitable solvent. Dilute to a final concentration within the linear range of the method using the mobile phase.



Method Validation Summary

The UPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated to be specific, linear, accurate, precise, and robust.[5]

Table 2: Summary of Method Validation Data

Validation Parameter	Result
Linearity (Concentration Range)	0.1 - 150 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.03 μg/mL
Limit of Quantification (LOQ)	0.1 μg/mL

Experimental Protocols Preparation of Mobile Phase A (0.05% Phosphoric Acid in Water)

- Add 0.5 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.
- · Mix thoroughly and degas before use.

Preparation of Mobile Phase B (Methanol/Acetonitrile, 75/25, v/v)

- Mix 750 mL of HPLC-grade methanol with 250 mL of HPLC-grade acetonitrile.
- Mix thoroughly and degas before use.



Preparation of Standard Stock Solution (e.g., 1000 µg/mL)

- Accurately weigh approximately 25 mg of Imidacloprid Impurity 1 analytical standard into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with methanol. Mix thoroughly.

Preparation of Working Standard Solutions

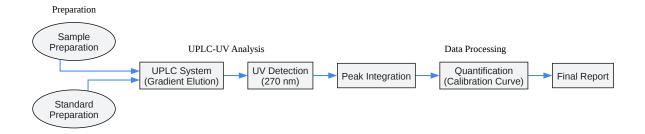
• Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) to achieve concentrations across the linear range (e.g., 0.1, 1, 10, 50, 100, 150 μg/mL).

Sample Analysis

- Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the working standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amount of Imidacloprid Impurity 1 in the sample by comparing its peak area to the calibration curve.

Visualizations





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Caption: Analytical workflow for the quantification of Imidacloprid Impurity 1.



Regulatory Framework **ICH/VICH Guidelines** Regional Regulations (Q3A/B, GL10/11) (e.g., EU, US EPA) Impurity Management **Impurity Identification Reporting Threshold Qualification Threshold** Control Strategy **Setting Specifications** Validated Analytical **Process Control** Method

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Caption: Logical relationship for impurity control in drug development.



Conclusion

The use of a well-characterized analytical standard for **Imidacloprid Impurity 1** is essential for the accurate and reliable monitoring of this impurity in imidacloprid drug substances and products. The validated UPLC-UV method described in this application note provides a robust and efficient means for its quantification. Adherence to such analytical procedures is crucial for ensuring product quality, meeting regulatory requirements, and ultimately safeguarding animal and public health.

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